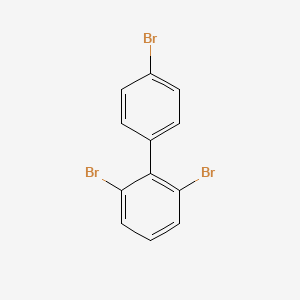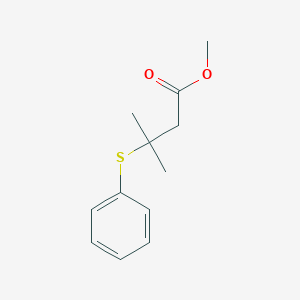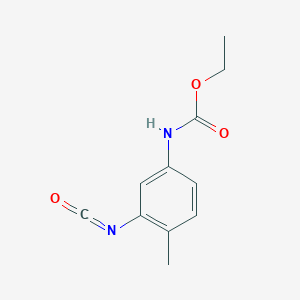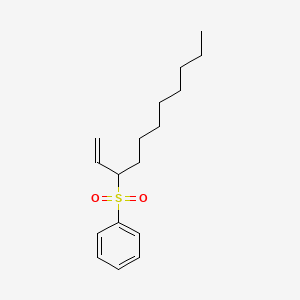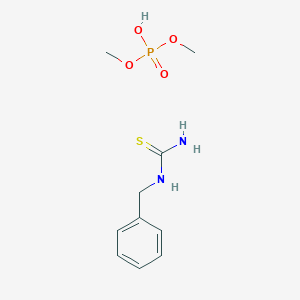![molecular formula C17H14Cl2O4 B14502060 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-94-3](/img/structure/B14502060.png)
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Preparation of 3,4-Dichlorobenzoyl Chloride: This intermediate is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-(3,4-dichlorobenzoyl)phenol with an appropriate alkylating agent under basic conditions.
Final Coupling Reaction: The phenoxy intermediate is then coupled with 2-methylpropanoic acid under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms of the dichlorobenzoyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid:
4-{3-Chloro-4-[3-(2,4-Dichlorobenzoyl)-ureido]-phenoxy}-butyric acid: Another compound with similar structural features.
Uniqueness
2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific dichlorobenzoyl and phenoxy moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
62809-94-3 |
|---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-5-3-4-10(8-12)15(20)11-6-7-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22) |
InChI Key |
BFBRCVRHHVYFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
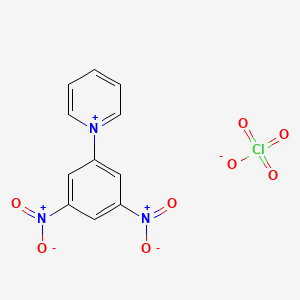


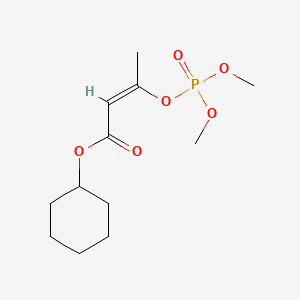

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
